molecular formula C17H19NO4S B5711828 3-{4-[(2-Phenylethyl)sulfamoyl]phenyl}propanoic acid

3-{4-[(2-Phenylethyl)sulfamoyl]phenyl}propanoic acid

Cat. No.: B5711828
M. Wt: 333.4 g/mol
InChI Key: CBJYZBLTQDBFCE-UHFFFAOYSA-N
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Description

3-{4-[(2-Phenylethyl)sulfamoyl]phenyl}propanoic acid is an organic compound that features a sulfamoyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(2-Phenylethyl)sulfamoyl]phenyl}propanoic acid typically involves the reaction of an aromatic amine with acrylic acid under reflux conditions. The reaction mixture is then cooled, and the precipitate is filtered, washed, and purified by dissolving it in a sodium solution, followed by acidification with acetic acid to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(2-Phenylethyl)sulfamoyl]phenyl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

3-{4-[(2-Phenylethyl)sulfamoyl]phenyl}propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{4-[(2-Phenylethyl)sulfamoyl]phenyl}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Sulfamoylphenyl)propanoic acid: This compound is structurally similar but lacks the phenylethyl group.

    Sulfanilamide derivatives: These compounds share the sulfamoyl group and have similar biological activities.

Uniqueness

3-{4-[(2-Phenylethyl)sulfamoyl]phenyl}propanoic acid is unique due to the presence of the phenylethyl group, which can enhance its binding affinity and specificity for certain targets. This structural feature may also influence its solubility, stability, and overall pharmacokinetic properties .

Properties

IUPAC Name

3-[4-(2-phenylethylsulfamoyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c19-17(20)11-8-15-6-9-16(10-7-15)23(21,22)18-13-12-14-4-2-1-3-5-14/h1-7,9-10,18H,8,11-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJYZBLTQDBFCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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